molecular formula C8H11BrS B1338825 2-Bromo-5-(tert-butyl)thiophene CAS No. 93425-02-6

2-Bromo-5-(tert-butyl)thiophene

Cat. No. B1338825
CAS RN: 93425-02-6
M. Wt: 219.14 g/mol
InChI Key: HTEIRRKBIRSBIZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)thiophene is a chemical compound that belongs to the family of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butyl group attached to the thiophene ring at the fifth position and the bromine atom at the second position make this compound a derivative of thiophene with potential applications in various chemical syntheses and material science.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, a one-pot desulfurative-fluorination-bromination reaction has been reported to yield 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, which indicates the possibility of bromination at specific positions on the thiophene ring . Although this does not directly describe the synthesis of 2-Bromo-5-(tert-butyl)thiophene, it provides insight into the bromination process of thiophenes. Additionally, the synthesis of related compounds, such as alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, involves selective bromination at the methyl group, which could be analogous to the bromination step in synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and properties. For example, the synthesis and structural analysis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a related compound, were performed using techniques such as NMR, HRMS, FT-IR, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 2-Bromo-5-(tert-butyl)thiophene, providing insights into its geometric parameters and electronic properties, such as the HOMO-LUMO gap.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, which are influenced by the substituents on the thiophene ring. For instance, the reaction of aromatic sulfonyl compounds with organolithium reagents can lead to the substitution of sulfonyl groups with alkyl groups . This type of reaction could potentially be used to introduce the tert-butyl group into the thiophene ring. Moreover, electrophilic substitution reactions, such as trichloromethylation and tert-butylation of 2,4-disubstituted thiophenes, involve the formation of cationic σ-complexes and subsequent deprotonation to yield trisubstituted products . These reactions highlight the reactivity of the thiophene ring and the potential pathways for modifying the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(tert-butyl)thiophene would be influenced by the presence of the bromine and tert-butyl groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic effects of the substituents also play a role in the compound's reactivity, as seen in the vibrational spectra and DFT simulations of related thiophene derivatives . Understanding these properties is essential for the practical application of the compound in chemical syntheses and material development.

Scientific Research Applications

Applications in Molecular Electronics

2-Bromo-5-(tert-butyl)thiophene has been identified as a useful building block for thiol end-capped molecular wires, playing a crucial role in the construction of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires via efficient synthetic transformations. This makes it a fundamental component in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Oligothiophenes

The compound is instrumental in the iterative growth of thiophene oligomers, crucial in synthesizing organic dye molecules used in photovoltaic cells. This process highlights the compound's significance in the renewable energy sector, especially in solar energy conversion (Tanaka et al., 2011).

Pharmacological Aspects

Although the focus is not on pharmacological effects, it's worth noting that derivatives of 2-Bromo-5-(tert-butyl)thiophene have been synthesized and shown potential in haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting possible medicinal applications (Ikram et al., 2015).

Crystal Structure Analysis

The compound is also used in the study of crystal structures to evaluate molecular geometry and packing patterns, contributing to our understanding of molecular interactions and structural chemistry (Nguyen et al., 2014).

Safety And Hazards

The safety data sheet for 2-Bromo-5-(tert-butyl)thiophene indicates that it should be stored in a well-ventilated place and kept tightly closed . It is also advised to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for 2-Bromo-5-(tert-butyl)thiophene are not mentioned in the available resources, thiophene-based compounds have been the focus of many researchers due to their potential as biologically active compounds .

properties

IUPAC Name

2-bromo-5-tert-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEIRRKBIRSBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524460
Record name 2-Bromo-5-tert-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(tert-butyl)thiophene

CAS RN

93425-02-6
Record name 2-Bromo-5-tert-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-tert-butylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
Lactate dehydrogenase (LDH) catalyzes the conversion of pyruvate to lactate, with concomitant oxidation of reduced nicotinamide adenine dinucleotide as the final step in the glycolytic …
Number of citations: 28 pubs.acs.org

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